![molecular formula C16H20FN3O B12114705 8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12114705.png)
8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one” is a mouthful, but its chemical structure holds promise. Let’s break it down:
Chemical Formula: C₁₉H₁₈FN₃O
Molecular Weight: 234.33 g/mol
This compound belongs to the quinoline family, which has significant roles in natural and synthetic chemistry. Quinoline-2,4-diones (like our compound) exhibit diverse tautomeric forms, with the most common being the structure where the carbonyl groups, CH₂-3, and NH of the quinoline moiety are involved .
Métodos De Preparación
Industrial Production:: Industrial-scale production methods for this compound remain proprietary. researchers likely optimize existing synthetic routes to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Reactivity:: Our compound can participate in various chemical reactions, including:
Oxidation: Oxidative processes can modify the fluorine or phenyl substituents.
Reduction: Reduction reactions may alter the pyrazoloquinoline ring system.
Substitution: Substituents on the phenyl ring can undergo substitution reactions.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include derivatives with altered fluorine or phenyl groups.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore derivatives for potential drug candidates.
Materials Science: Investigating their properties for novel materials.
Biological Activity: Studying its effects on cellular processes.
Drug Development: Screening for therapeutic applications.
Pharmaceuticals: Potential drug leads.
Agrochemicals: Crop protection.
Mecanismo De Acción
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.
Propiedades
Fórmula molecular |
C16H20FN3O |
|---|---|
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H20FN3O/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(21)20(19-15)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2 |
Clave InChI |
PMGQPGMUALRMDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1F)C3C(CN2)C(=O)N(N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



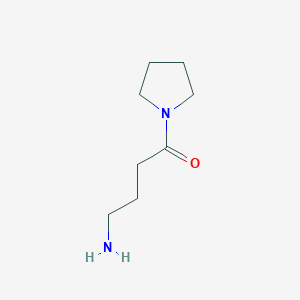
![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)
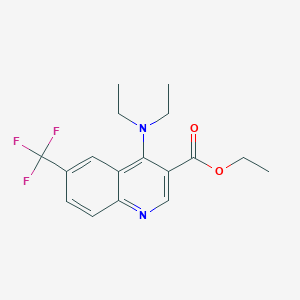
![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
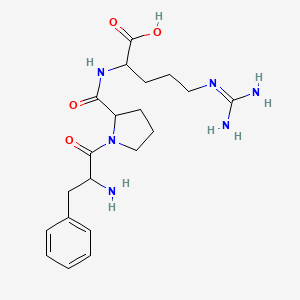
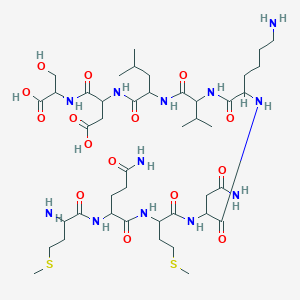


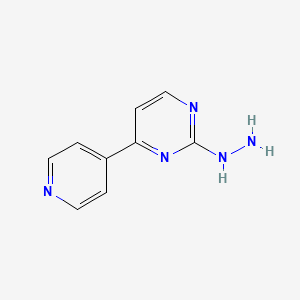

![6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12114707.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114713.png)
